Sodium benzo[d]thiazole-2-sulfinate
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Overview
Description
Sodium benzo[d]thiazole-2-sulfinate is a chemical compound with the molecular formula C7H6NNaO2S2. It is a sodium salt of benzo[d]thiazole-2-sulfinic acid and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium benzo[d]thiazole-2-sulfinate typically involves the reaction of 2-aminobenzenethiol with aldehydes or acyl chlorides. One common method is the condensation of 2-aminobenzenethiol with aldehydes in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Industrial Production Methods
Industrial production of this compound often utilizes green chemistry approaches to minimize environmental impact. These methods include the use of visible-light-promoted synthesis and microwave-assisted reactions to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium benzo[d]thiazole-2-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Sodium benzo[d]thiazole-2-sulfinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium benzo[d]thiazole-2-sulfinate involves its interaction with molecular targets and pathways. The compound acts as an enzyme inhibitor, modulating the activity of various enzymes involved in metabolic processes. It also exhibits antioxidant properties by donating hydrogen to free radicals, thereby neutralizing them .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A sulfur-containing heterocycle with a benzene ring fused to a thiazole ring.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Thioamide: Used in the cyclization reactions to form benzothiazole compounds.
Uniqueness
Sodium benzo[d]thiazole-2-sulfinate is unique due to its versatile applications in various fields and its ability to undergo multiple types of chemical reactions. Its green chemistry synthesis methods and significant biological activity make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
sodium;1,3-benzothiazole-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSNKDGAOHZMO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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